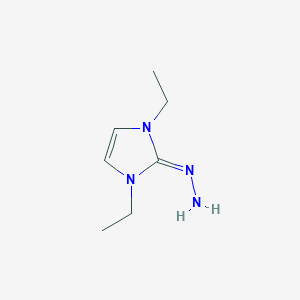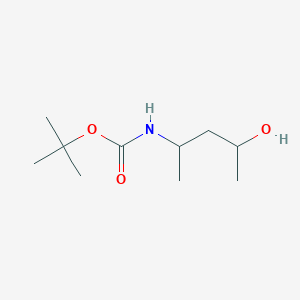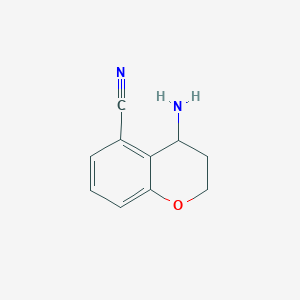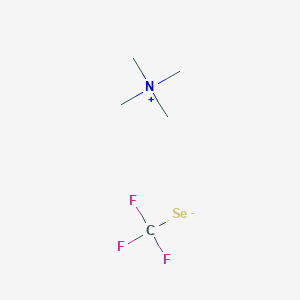
3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H6BrF4NO2 It is a derivative of aniline, characterized by the presence of bromine, fluorine, methoxy, and trifluoromethoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene, ethanol, or dimethyl sulfoxide (DMSO). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: Research into potential pharmaceutical applications includes its use as a lead compound in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of electronegative fluorine atoms and the bulky trifluoromethoxy group can influence its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar in structure but lacks the methoxy and fluorine substituents.
3-Bromo-4-(trifluoromethoxy)aniline: Similar but does not have the fluorine and methoxy groups.
2-Fluoro-5-(trifluoromethyl)aniline: Similar but lacks the bromine and methoxy groups.
Uniqueness
3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline is unique due to the combination of bromine, fluorine, methoxy, and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6BrF4NO2 |
|---|---|
Molekulargewicht |
304.04 g/mol |
IUPAC-Name |
3-bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H6BrF4NO2/c1-15-7-4(14)2-3(10)6(5(7)9)16-8(11,12)13/h2H,14H2,1H3 |
InChI-Schlüssel |
CIKFNPSYVUOVCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1N)F)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


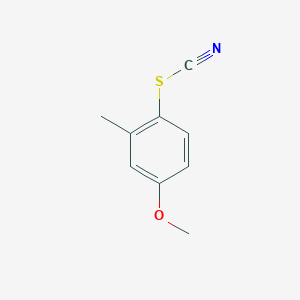

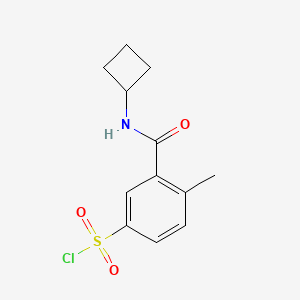
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
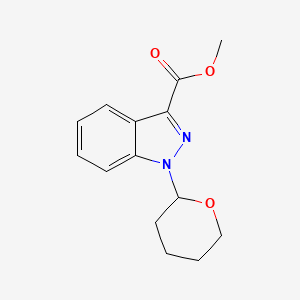
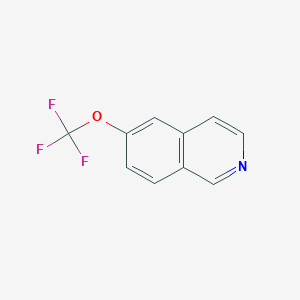
![1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828403.png)
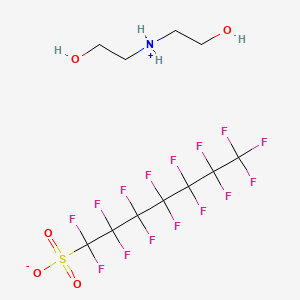
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
